![molecular formula C16H14F2O2 B1302718 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone CAS No. 844885-20-7](/img/structure/B1302718.png)
3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone
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Overview
Description
“3,5-Difluoro-3’,5’-dimethyl-4’-methoxybenzophenone” is a chemical compound with the molecular formula C16H14F2O2 . It has a molecular weight of 276.28 . The IUPAC name for this compound is (3,5-difluorophenyl) (4-methoxy-3,5-dimethylphenyl)methanone .
Molecular Structure Analysis
The InChI code for “3,5-Difluoro-3’,5’-dimethyl-4’-methoxybenzophenone” is 1S/C16H14F2O2/c1-9-4-11(5-10(2)16(9)20-3)15(19)12-6-13(17)8-14(18)7-12/h4-8H,1-3H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms.Physical And Chemical Properties Analysis
The melting point of “3,5-Difluoro-3’,5’-dimethyl-4’-methoxybenzophenone” is between 72-75 degrees Celsius .Scientific Research Applications
High-Energy Explosives
3,5-Difluoro-3’,5’-dimethyl-4’-methoxybenzophenone: has been studied for its potential use in high-energy explosives. Researchers have explored its combination with other compounds like 2,4,6,8,10,12-hexanitrohexaazaisowurtzitane (CL-20) to create new melt-cast explosives. These explosives are designed to have high energy and improved safety profiles, with lower sensitivity to friction and impact, making them suitable for military and civil engineering applications .
Molecular Dynamics Simulation
The compound has been used in molecular dynamics simulations to study its interactions with other energetic materials. This helps in understanding the binding energy, cohesive energy density, and mechanical properties of the system, which are crucial for the stability and safety of the explosives .
Fluorescence Imaging
Derivatives of 3,5-Difluoro-3’,5’-dimethyl-4’-methoxybenzophenone have been utilized in fluorescence imaging. For instance, DFHBI , a derivative, is a non-fluorescent molecule that becomes highly fluorescent upon binding to specific RNA aptamers. This property is used for imaging cellular metabolites and monitoring mRNA and protein levels in live cells .
Drug Delivery Systems
The compound’s derivatives are also being researched for their self-assembling properties, which are significant for drug delivery applications. The ability to form homogenous populations of particles indicates potential for delivering therapeutic agents in a controlled manner .
Energetic Material Design
In the field of energetic materials, the focus is on designing compounds with the highest possible energy and chemical stability3,5-Difluoro-3’,5’-dimethyl-4’-methoxybenzophenone and its derivatives are being investigated for their potential to lead to the development of future energetic materials .
Analytical Chemistry
The compound is used in analytical chemistry, particularly in pyrolysis studies, to understand the decomposition mechanisms of various materials. This can provide insights into the thermal stability and reaction pathways of substances .
Safety and Hazards
properties
IUPAC Name |
(3,5-difluorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O2/c1-9-4-11(5-10(2)16(9)20-3)15(19)12-6-13(17)8-14(18)7-12/h4-8H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJVPLMNDRITGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374254 |
Source
|
Record name | 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone | |
CAS RN |
844885-20-7 |
Source
|
Record name | (3,5-Difluorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844885-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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